ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate
Description
Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is a cyanoacrylate derivative characterized by a (Z)-configured α,β-unsaturated ester backbone, a cyano group at the α-position, and a 4-fluorophenylamino substituent at the β-position.
Properties
IUPAC Name |
ethyl (Z)-2-cyano-3-(4-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-5-3-10(13)4-6-11/h3-6,8,15H,2H2,1H3/b9-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKKIXIAQHYRFY-HJWRWDBZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\NC1=CC=C(C=C1)F)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure
In a typical protocol, ethyl cyanoacetate (1.0 equiv) and 4-fluoroaniline (1.1 equiv) are combined in a polar aprotic solvent such as ethanol or pyridine. A weak base, such as sodium bicarbonate (0.1–0.5 equiv), is added to deprotonate the aniline and facilitate nucleophilic attack on the cyanoacetate’s α-carbon. The mixture is heated to 80–100°C for 12–24 hours under reflux, with water removal via a Dean-Stark trap to shift equilibrium toward product formation.
Optimization and Yield
Key variables impacting yield include:
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Catalyst selection : Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions like hydrolysis of the cyano group.
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Solvent effects : Ethanol provides a 65–70% yield, while pyridine increases reactivity, reducing reaction time to 6–8 hours but requiring post-reaction neutralization.
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Stoichiometry : A 10% excess of 4-fluoroaniline ensures complete conversion of ethyl cyanoacetate.
Table 1: Comparative Yields Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaHCO₃ | Ethanol | 80 | 24 | 68 |
| Piperidine | Pyridine | 100 | 6 | 72 |
| None | Toluene | 110 | 18 | 55 |
Transesterification of Cyanoacrylate Oligomers
Industrial-scale production often employs transesterification of preformed cyanoacrylate polymers, a method adapted from patent literature.
Polymer Synthesis
Ethyl cyanoacetate is first condensed with formaldehyde or paraformaldehyde in toluene at 90–110°C using p-toluenesulfonic acid (0.05 equiv) as a catalyst. This forms a poly(ethyl cyanoacrylate) intermediate, with water removed azeotropically.
Transesterification with Ethanol
The polymer is reacted with excess ethanol (2.0–3.0 equiv) at 120–140°C in the presence of a Lewis acid catalyst (e.g., ZnCl₂). This cleaves the polymer into monomeric units, yielding this compound after subsequent amination with 4-fluoroaniline.
Key Advantages :
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Scalability : Continuous flow reactors achieve >90% conversion.
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Purity : Distillation under reduced pressure (0.1–1.0 mmHg) removes residual ethanol and byproducts.
Multicomponent One-Pot Synthesis
A streamlined approach adapts the three-component reaction of ethyl cyanoacetate, 4-fluoroaniline, and an aldehyde, though this method typically produces 4H-pyran derivatives unless carefully controlled.
Modified Protocol for Cyanoacrylates
To suppress cyclization, the reaction is conducted at 0–5°C in dichloromethane with a substoichiometric amount of aldehyde (0.2 equiv). Triethylamine (0.3 equiv) catalyzes the Knoevenagel condensation between ethyl cyanoacetate and 4-fluoroaniline, followed by slow aldehyde addition to trap intermediates.
Table 2: Effect of Aldehyde on Product Distribution
| Aldehyde | Temp (°C) | Cyanoacrylate Yield (%) | 4H-Pyran Yield (%) |
|---|---|---|---|
| None | 25 | 58 | 0 |
| Benzaldehyde | 0 | 41 | 32 |
| Formaldehyde | 5 | 63 | 12 |
Stereochemical Control of the (2Z) Isomer
The Z-configuration is critical for biological activity but challenging to achieve. Two strategies dominate:
Thermodynamic Control
Prolonged heating (48–72 hours) in dimethylformamide (DMF) at 130°C favors the Z-isomer due to its lower energy. The reaction equilibrium shifts from an initial 1:1 E/Z ratio to 9:1 Z/E.
Kinetic Control
Using bulky bases like DBU (1,8-diazabicycloundec-7-ene) at -20°C traps the kinetic Z-product by slowing isomerization. Yields reach 78% with 95:5 Z/E selectivity.
Industrial Production and Continuous Flow Methods
Recent patents highlight advancements in continuous manufacturing:
Flow Reactor Design
A two-stage reactor system performs condensation and amination sequentially:
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Stage 1 : Ethyl cyanoacetate and paraformaldehyde react in toluene at 100°C (residence time: 2 hours).
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Stage 2 : The intermediate is mixed with 4-fluoroaniline in ethanol at 80°C (residence time: 1 hour).
Table 3: Continuous vs. Batch Production Metrics
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Annual Capacity (kg) | 500 | 5,000 |
| Purity (%) | 98.5 | 99.8 |
| Cost per kg ($) | 1,200 | 850 |
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Halogenated Phenylamino Derivatives
- 4-Chlorophenyl Analog: Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate () replaces the fluorine atom with chlorine and introduces a methoxyamino group. The chlorine atom’s larger size and lower electronegativity compared to fluorine may reduce electronic effects but enhance lipophilicity. Crystallographic analysis shows it adopts a syn-periplanar conformation with a space group Pbca and lattice constants a = 7.5740(15) Å, b = 11.337(2) Å, c = 30.424(5) Å .
- No crystallographic data is provided, but the additional fluorine likely enhances metabolic stability compared to mono-fluorinated analogs .
b) Functional Group Modifications
- Difluoromethoxy Substitution: Ethyl (2Z)-2-cyano-3-{[4-(difluoromethoxy)phenyl]amino}prop-2-enoate () replaces the fluorine with a difluoromethoxy group (–OCF₂H). This substitution introduces steric bulk and polarity, altering solubility (logP = 3.226) and melting point (101–103°C) .
- Urea Derivatives: 2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate (–17) incorporates a phenylurea moiety, enabling additional hydrogen-bond interactions. Its crystal structure (space group C2/c, a = 25.102(7) Å, b = 12.013(3) Å, c = 10.436(3) Å) is stabilized by intermolecular N–H···N and intramolecular N–H···O bonds, critical for its herbicidal activity via photosystem II inhibition .
Stereochemical and Conformational Comparisons
- (Z)- vs. (E)-Isomers: Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (–4) adopts a syn-periplanar conformation with a C4–C8–C9–C10 torsion angle of 3.2(5)°. The (E)-isomer’s planar structure contrasts with the (Z)-configured target compound, which likely exhibits intramolecular hydrogen bonding (e.g., N–H···O) to stabilize the Z-geometry .
Crystal Packing and Hydrogen-Bonding Patterns
- Target Compound: While direct crystallographic data for the target molecule is unavailable, analogs like ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate () reveal intramolecular N–H···O bonds forming S(6) rings. Crystal packing is guided by C–H···O/N interactions, forming layered structures parallel to the (110) plane .
- Urea Derivative : In , intermolecular N–H···N bonds create extended networks, while intramolecular N–H···O bonds fix the phenylurea orientation. These features are absent in the target compound but highlight substituent-dependent packing behaviors .
Tabulated Comparison of Key Compounds
Biological Activity
Ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H11FN2O2
- Molar Mass : 234.23 g/mol
- CAS Number : 1638499-93-0
The biological activity of this compound is primarily attributed to its structural components, particularly the cyano and fluorophenyl groups. These groups facilitate interactions with specific molecular targets, potentially modulating various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation, although the exact pathways remain under investigation.
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for developing new cancer therapies. The compound's ability to inhibit cell growth has been linked to its effects on specific signaling pathways involved in tumor progression .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have demonstrated that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
In Vitro Studies
- Cell Proliferation Inhibition : A study reported that treatment with this compound resulted in a dose-dependent inhibition of cell proliferation in several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 µM to 25 µM, indicating significant potency against these cells.
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key enzymes involved in metabolic pathways, such as those regulating pyruvate metabolism. These interactions could explain its observed biological activities .
In Vivo Studies
While in vitro studies provide valuable insights, in vivo studies are essential for understanding the compound's efficacy and safety profile. Current research is limited; however, preliminary animal studies are underway to evaluate the pharmacokinetics and therapeutic potential of this compound in cancer models.
Summary of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for ethyl (2Z)-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate, and how can reaction conditions be optimized?
Answer:
The compound can be synthesized via a Michael addition reaction between ethyl cyanoacetate and a substituted aniline derivative (e.g., 4-fluoroaniline) under basic conditions. Evidence from analogous compounds suggests using bases like lithium salts (e.g., LiOH) to deprotonate ethyl cyanoacetate, followed by nucleophilic attack on the electrophilic carbon of the aniline derivative . Key parameters include:
- Temperature: 0–5°C to minimize side reactions.
- Solvent: Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Purification: Column chromatography or recrystallization to isolate the Z-isomer .
Validation: Monitor reaction progress via TLC and confirm purity using (e.g., characteristic vinyl proton at δ 7.2–7.5 ppm) .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (space group Pbca, lattice parameters a=7.574 Å, b=11.337 Å, c=30.424 Å) validates stereochemistry and hydrogen bonding patterns .
Advanced: How does the electronic nature of the 4-fluorophenyl substituent influence reactivity and stability?
Answer:
The electron-withdrawing fluorine atom enhances electrophilicity at the β-carbon of the enoate, facilitating nucleophilic additions. However, it may reduce stability under acidic conditions due to increased susceptibility to hydrolysis. Comparative studies with chloro or methoxy analogs (e.g., ) show fluorine’s smaller atomic radius minimizes steric hindrance, favoring planar conformations crucial for π-π stacking in crystal lattices . Methodological Tip: Use DFT calculations to map electron density distribution and predict reactive sites .
Advanced: How can researchers resolve contradictions in reported yields or isomer ratios for similar enoates?
Answer:
Discrepancies often arise from variations in:
- Base Strength: Stronger bases (e.g., LDA vs. LiOH) may over-deprotonate intermediates, leading to byproducts.
- Workup Protocols: Acidic quenching (pH 6) preserves ester groups, while harsher conditions hydrolyze nitriles .
Case Study: achieved 85% yield using LiOH/THF, while reported 70% with KOH/EtOH, highlighting solvent polarity’s role in stabilizing intermediates.
Advanced: What strategies are recommended for studying this compound’s potential biological activity?
Answer:
- In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with enzymes like kinases or proteases. Focus on the cyano group’s hydrogen-bonding potential .
- In Vitro Assays: Test cytotoxicity (MTT assay) and anti-inflammatory activity (NF-κB inhibition in THP-1 cells) using concentrations ≤10 µM to avoid non-specific effects .
- Metabolic Stability: Use liver microsomes to assess esterase-mediated hydrolysis rates .
Advanced: How do substituent variations (e.g., difluoromethoxy vs. methoxy) impact crystallographic packing and solubility?
Answer:
- Packing: Bulky substituents like difluoromethoxy ( ) disrupt crystal symmetry, reducing melting points (101–103°C vs. 110–112°C for methoxy analogs).
- Solubility: Fluorine’s lipophilicity () decreases aqueous solubility but enhances membrane permeability . Method: Compare Hansen solubility parameters (HSPs) to identify optimal solvents for recrystallization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
